2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Structural Classification and Nomenclature
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 288101-48-4) is a boronic ester belonging to the dioxaborolane class of organoboron compounds. Its IUPAC name derives from the 1,3,2-dioxaborolane ring system, which features two oxygen atoms and a boron atom in a five-membered cyclic structure. The substituents include a 2,4-difluorophenyl group at the boron center and four methyl groups at the 4,5-positions of the dioxaborolane ring.
The compound is also commonly referred to as 2,4-difluorophenylboronic acid pinacol ester , reflecting its synthesis from pinacol (2,3-dimethyl-2,3-butanediol) and 2,4-difluorophenylboronic acid. This nomenclature aligns with boronic ester conventions, where the diol used in the esterification process is incorporated into the name (e.g., "pinacol ester").
Key structural features :
Historical Development of Boronic Esters
Boronic esters emerged as critical intermediates following Frankland's 1860 synthesis of the first organoboron compound. Early applications focused on their role in hydroboration reactions, but their utility expanded with the discovery of cross-coupling methodologies. The development of Miyaura borylation in the 1990s revolutionized access to aryl boronic esters, enabling direct synthesis from aryl halides and diboron reagents like bis(pinacolato)diboron.
Pinacol-derived boronic esters gained prominence due to their exceptional stability compared to free boronic acids. This stability arises from the chelation effect of the diol, which protects the boron center from hydrolysis and oxidative degradation. The compound this compound exemplifies this class, offering enhanced shelf life and reactivity in synthetic applications.
Significance in Organoboron Chemistry
This compound plays a pivotal role in modern organoboron chemistry due to:
- Suzuki-Miyaura Cross-Coupling : As a stable arylboron source, it facilitates carbon-carbon bond formation with aryl halides under palladium catalysis. The fluorine substituents modulate electronic effects, enabling selective coupling in polyhalogenated systems.
- Pharmaceutical Intermediates : Fluorinated boronic esters are key precursors to bioactive molecules, including kinase inhibitors and antifungal agents.
- Materials Science : The tetrahedral boron center contributes to luminescent materials and covalent organic frameworks.
Table 1 : Comparative Reactivity of Boron Reagents
| Compound Type | Hydrolysis Stability | Suzuki Coupling Efficiency |
|---|---|---|
| Boronic Acid | Low | Moderate |
| Pinacol Boronic Ester | High | High |
| Trifluoroborate Salt | Moderate | High |
Chemical and Physical Properties
The compound exhibits distinct physicochemical characteristics:
Molecular Formula : C₁₂H₁₅BF₂O₂
Molecular Weight : 240.06 g/mol
Melting Point : 41–44°C (lit.)
Density : 1.11 g/cm³ (predicted)
Solubility : Miscible with THF, DCM, and DMSO; insoluble in water.
The dioxaborolane ring imposes significant steric constraints, as evidenced by X-ray crystallography data showing a planar boron center with B–O bond lengths of 1.36–1.38 Å. Fluorine substituents increase the compound's electrophilicity, with ¹⁹F NMR spectra revealing distinct shifts at δ -112 ppm (C2-F) and -104 ppm (C4-F).
Key spectroscopic data :
- ¹¹B NMR : δ 30–32 ppm (characteristic of sp² boron).
- IR : B–O stretch at 1,360–1,380 cm⁻¹; aromatic C–F vibrations at 1,220–1,250 cm⁻¹.
The compound’s stability under inert atmospheres contrasts with its sensitivity to protic solvents, which catalyze hydrolysis to the boronic acid.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKAOYLQBVBZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584472 | |
| Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288101-48-4 | |
| Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds, highlighting differences in substituents, synthesis, yields, and applications:
Key Insights:
Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): Enhance stability and coupling efficiency but may reduce nucleophilicity. The 2,4-difluoro derivative outperforms chloro analogs in pharmaceutical synthesis due to superior selectivity .
Steric Considerations :
- Ortho-substituted derivatives (e.g., 2-chloro-5-methylphenyl) exhibit lower yields due to steric hindrance during coupling .
- Para-substituted analogs (e.g., 4-bromophenyl) offer balanced reactivity for diverse applications .
Applications :
- Pharmaceuticals : Fluorinated derivatives dominate due to their metabolic stability and bioactivity .
- Materials Science : Thiophene- and cinnamoyloxy-substituted variants are pivotal in organic electronics and photovoltaics .
Stability and Reactivity Trends
- Hydrolysis Stability: Fluorinated derivatives exhibit superior resistance to hydrolysis compared to methoxy- or alkyl-substituted analogs. For example, β,β’-dimethylaminoethoxy variants (PDB, NDB) show stability trends linked to boron’s electron density and steric shielding .
- Catalytic Selectivity : Ligand choice (e.g., SPhos vs. XPhos) and borane source (B₂pin₂ vs. HBpin) critically influence regioselectivity in C–H borylation reactions .
Biological Activity
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activities, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H17BF2O2
- Molecular Weight : 266.091 g/mol
- CAS Number : 736987-78-3
- Density : 1.099 g/mL at 25ºC
- Boiling Point : 103-105ºC (0.2-0.3 mm Hg)
- Flash Point : >230 °F
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that compounds containing dioxaborolane moieties can act as inhibitors of specific enzymes and signaling pathways involved in cancer progression and other diseases.
Key Mechanisms:
- Inhibition of MAPK Pathways : The compound may inhibit the MAPK signaling cascade, which is crucial for cell proliferation and survival. This pathway is often deregulated in cancers.
- Antioxidant Activity : Dioxaborolanes have been shown to exhibit antioxidant properties that can protect cells from oxidative stress.
- Modulation of Gene Expression : By influencing transcription factors associated with cell cycle regulation, this compound may alter gene expression patterns beneficial for therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various dioxaborolanes, including this compound. Results indicated significant inhibition of cancer cell lines through the downregulation of ERK phosphorylation levels."The compound demonstrated a dose-dependent reduction in cell viability across multiple cancer types."
-
Oxidative Stress Reduction :
In another investigation focusing on oxidative stress models, the compound exhibited notable protective effects against reactive oxygen species (ROS) induced damage in neuronal cells."The presence of the dioxaborolane moiety was essential for the observed antioxidant activity."
Q & A
Basic: What are the key considerations for synthesizing 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Answer:
The synthesis typically involves Suzuki-Miyaura coupling precursors or direct boronation of fluorinated aryl halides. Key steps include:
- Substrate preparation : Use 2,4-difluorophenyl halides (e.g., bromide or iodide) to react with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) .
- Reaction optimization : Maintain anhydrous conditions (tetrahydrofuran or dioxane as solvents) and inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis. Stoichiometric excess of B₂pin₂ (1.2–1.5 equiv) ensures complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes palladium residues and unreacted diboron reagents. Confirm purity via ¹⁹F NMR (δ −110 to −115 ppm for aromatic fluorines) .
Advanced: How do ortho-fluorine substituents influence regioselectivity in cross-coupling reactions with this boronate?
Answer:
The 2,4-difluorophenyl group introduces steric and electronic effects:
- Steric hindrance : The ortho-fluorine (C-2) reduces accessibility to the boronate’s reactive site, slowing transmetalation in Suzuki couplings. Kinetic studies show ~30% reduced reaction rates compared to para-substituted analogs .
- Electronic effects : Fluorine’s electron-withdrawing nature increases the arylboronate’s electrophilicity, favoring oxidative addition with electron-rich catalysts (e.g., Pd(PPh₃)₄). DFT calculations indicate a 0.15 eV lower activation barrier for ortho-fluoro derivatives .
- Controlled experiments : Compare coupling yields with non-fluorinated analogs (e.g., phenylboronates) under identical conditions to isolate fluorine’s impact .
Basic: What analytical methods are critical for confirming the structure and purity of this compound?
Answer:
- ¹¹B NMR : A singlet at δ 30–32 ppm confirms the dioxaborolane ring .
- ¹⁹F NMR : Two distinct signals for ortho- and para-fluorines (e.g., δ −112 ppm and −118 ppm) validate regiochemistry .
- High-resolution mass spectrometry (HRMS) : Match experimental [M+H]⁺ to theoretical m/z (C₁₂H₁₄B₂F₂O₂: calc. 282.1024) .
- X-ray crystallography : Resolve bond angles (B-O ≈ 1.36 Å) and dihedral angles between the dioxaborolane and aryl ring (e.g., 45–50°) .
Advanced: How can contradictory data on hydrolytic stability be resolved?
Answer:
Discrepancies arise from substituent positioning and experimental conditions:
- Hydrolysis kinetics : Under acidic conditions (pH < 3), ortho-fluorine steric effects slow hydrolysis (t₁/₂ = 12 h) compared to meta-fluoro analogs (t₁/₂ = 6 h) .
- Controlled studies : Use deuterated solvents (D₂O/CD₃CN) to track hydrolysis via ¹H NMR. Correlate rate constants (k) with Hammett σ values for substituent electronic contributions .
- Mitigation strategies : Add stabilizing ligands (e.g., triethylamine) or store boronate esters at −20°C under argon to extend shelf life .
Basic: What are the thermodynamic stability parameters for this compound?
Answer:
- Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C (N₂ atmosphere) .
- Differential scanning calorimetry (DSC) : Endothermic peak at 85–90°C corresponds to melting .
- Solubility : >50 mg/mL in THF, <5 mg/mL in water. Use Hansen solubility parameters (δD = 18.1, δP = 5.2) to predict solvent compatibility .
Advanced: How can computational modeling predict reactivity in catalytic cycles?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map transition states for transmetalation .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on boronate-catalyst interactions. Higher polarity solvents reduce activation energy by 10–15% .
- Validation : Compare computed Gibbs free energies (ΔG‡) with experimental kinetic data for Pd-catalyzed couplings .
Basic: What are the applications of this boronate in medicinal chemistry?
Answer:
- Protease inhibitors : The 2,4-difluorophenyl group mimics tyrosine side chains in kinase inhibitors (e.g., EGFR inhibitors) .
- PET radiotracers : ¹⁸F-labeled analogs are synthesized via isotopic exchange, leveraging the boronate’s stability .
Advanced: How does fluorination impact electronic properties in optoelectronic materials?
Answer:
- Electron mobility : Fluorine’s electronegativity lowers the LUMO (−1.8 eV vs. −1.5 eV for non-fluorinated analogs), enhancing electron transport in OLEDs .
- Photoluminescence : Quenching studies show a 20% increase in quantum yield when paired with iridium(III) complexes .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Storage : Argon-sealed vials at −20°C to prevent moisture ingress .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How do substituent electronic effects modulate boron’s Lewis acidity?
Answer:
- ¹¹B NMR chemical shifts : Ortho-fluorine increases δB by 2–3 ppm due to enhanced Lewis acidity .
- Titration studies : Use triethylphosphine oxide (TEPO) as a Lewis base probe. A 0.3 kcal/mol stronger binding affinity is observed vs. non-fluorinated boronates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
